Methyl (2-fluoro-4,6-dinitrophenoxy)acetate
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Naming Conventions
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate is systematically named by prioritizing substituents on the phenoxy group. The parent structure is acetic acid methyl ester , with a phenoxy substituent attached to the acetate group. The phenoxy ring bears three substituents: a fluorine atom at position 2, and nitro groups at positions 4 and 6.
The IUPAC name follows hierarchical rules:
- Parent chain : Acetic acid methyl ester (CH₃COOCH₃).
- Substituent : Phenoxy group (O-C₆H₃).
- Substituents on phenoxy :
- Fluoro (2-position)
- Nitro (4-position)
- Nitro (6-position)
The numbering prioritizes the lowest possible set of locants for substituents. The phenoxy group is numbered such that the oxygen is at position 1, with substituents assigned to the remaining positions.
Molecular Geometry and Crystallographic Data Analysis
While crystallographic data for this compound is not directly reported in the literature, insights can be drawn from analogous compounds:
Electronic Structure :
- The nitro groups (NO₂) at positions 4 and 6 are meta to each other, creating a highly electron-deficient aromatic ring.
- The fluorine atom at position 2 exerts both electron-withdrawing inductive effects (via σ-bond) and resonance effects (via p-orbital overlap).
Electronic Effects of Nitro and Fluoro Substituents on Aromatic Ring
The substituents significantly alter the electronic environment of the aromatic ring:
Mechanistic Implications :
Comparative Analysis with Structural Analogues
2,4-Dinitrophenyl Acetate Derivatives
- Structure : C₆
Properties
IUPAC Name |
methyl 2-(2-fluoro-4,6-dinitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHVQVSVLATHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Fluorinated Precursors
- Starting material: 2,4-dichloronitrobenzene
- Reagents: Acetic anhydride, fuming nitric acid
- Conditions:
- Temperature controlled between 10–20 °C during nitration
- Post-reaction extraction with dichloroethane at 50–60 °C
- Outcome: Formation of 2-chloro-1,5-dinitrobenzene intermediate with high purity after crystallization and washing steps
Fluorination of Dinitrobenzene
- Starting material: 2,4-dichloro-1,5-dinitrobenzene
- Reagents: Potassium fluoride, tetramethylammonium chloride (phase transfer catalyst)
- Solvent: Dimethylformamide (DMF)
- Conditions:
- Moisture content < 0.05% (negative pressure dehydration)
- Temperature: 80–100 °C for 1–2 hours with stirring
- Cooling to 0–30 °C post-reaction
- Outcome: Replacement of chlorine by fluorine to yield 2-fluoro-4,6-dinitrobenzene intermediate
- Purification: Centrifugation to remove potassium chloride salt
Etherification Reaction to Form Methyl (2-fluoro-4,6-dinitrophenoxy)acetate
Reaction Overview
- Reactants:
- Fluorinated dinitrobenzene intermediate (e.g., 2-fluoro-4,6-dinitrobenzene)
- Glycolic acid methyl ester (hydroxy methyl acetate)
- Catalysts/Base:
- Organic bases such as triethylamine or inorganic bases like potassium hydroxide
- Phase transfer catalysts like tetramethylammonium chloride may be used
- Solvent: Tetrahydrofuran (THF), DMF, or ether
- Temperature: Between -10 °C and 50 °C, typically controlled around 0–30 °C
- Reaction time: 1 to 12 hours, commonly around 3 to 5 hours
- Procedure:
- Dropwise addition of base and ester solution to the fluorinated intermediate solution
- Insulation (stirring without heating) to complete the condensation
- Quenching with water, filtration, and drying to isolate product
Representative Data from Patent Embodiments
| Embodiment | Fluorinated Intermediate (g) | Glycolic Acid Methyl Ester (g) | Solvent | Base & Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 16 | 20.4 | 9 | THF | Salt of wormwood (15g) | 10 | 5 | 41 | 60 | Neutralization with HCl or H2SO4 |
| 17 | 20.4 | 9 | THF | Triethylamine (11g) | 10 | 5 | 70 | 88 | Improved yield with triethylamine |
| 20 | 20.4 | 9 | Ether | Triethylamine (40g) | 0 | 5 | 91 | 95 | High yield and purity at lower temp |
Alternative Preparation Routes for Related Intermediates
- Preparation of 2-fluoro-4-nitrophenol, a precursor for the etherification step, can be achieved by reacting 3,4-difluoronitrobenzene with mineral alkalis (e.g., potassium hydroxide) in aqueous or mixed solvent systems, sometimes in the presence of phase transfer catalysts such as benzyltributylammonium chloride or tetrabutylammonium bromide. Reaction conditions vary from 25 °C to 80 °C with reaction times from 3 to 12 hours. Yields range from 82% to 96% with purities above 99% after recrystallization.
Summary of Key Reaction Parameters and Outcomes
| Step | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nitration | 2,4-dichloronitrobenzene, HNO3, Ac2O, 10–20 °C | High (not quantified) | High | Controlled temperature nitration |
| Fluorination | KF, tetramethylammonium chloride, DMF, 80–100 °C | High (quantitative) | High | Phase transfer catalysis essential |
| Etherification | Glycolic acid methyl ester, triethylamine or KOH, THF or ether, 0–30 °C | 41–91 | 60–95 | Yield and purity improved with triethylamine and lower temps |
Research Findings and Practical Considerations
- Catalyst/Base Selection: Organic bases like triethylamine improve yields and purity in etherification compared to inorganic bases alone. Phase transfer catalysts enhance fluorination efficiency.
- Temperature Control: Lower temperatures during etherification favor higher purity and yield by minimizing side reactions.
- Solvent Effects: Ether and THF are preferred solvents for etherification, providing good solubility and reaction control.
- Purification: Neutralization with dilute hydrochloric or sulfuric acid followed by recrystallization is effective for obtaining high-purity product.
- Reaction Times: Extended reaction times (up to 12 hours) are sometimes used in fluorination or phenol formation steps to ensure completeness.
This detailed synthesis pathway and data compilation provide a comprehensive overview of the preparation methods for this compound, highlighting the critical steps, reagents, and conditions required to achieve high yield and purity in an industrial or research setting.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-fluoro-4,6-dinitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide solution.
Major Products Formed:
Nucleophilic Substitution: Substituted phenoxyacetates.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 2-fluoro-4,6-dinitrophenol and methanol.
Scientific Research Applications
Chemistry
In the field of organic chemistry, methyl (2-fluoro-4,6-dinitrophenoxy)acetate serves as a vital intermediate in the synthesis of more complex organic molecules. Its reactive nitro groups make it a useful building block for creating various substituted phenoxyacetates and amino derivatives through nucleophilic substitution and reduction reactions .
Biology
The compound is investigated for its potential as a biochemical probe due to its reactivity. The electron-withdrawing nitro groups enhance its interaction with biological nucleophiles, making it suitable for studying enzyme mechanisms and cellular processes. Research indicates that compounds with similar structures can exhibit significant biological activities, including antibacterial and anticancer properties .
Medicine
This compound is explored for its potential use in drug development. Its structure allows for modifications that may lead to the design of enzyme inhibitors or other therapeutic agents. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be applied in formulations requiring specific reactivity or stability characteristics. The industrial synthesis methods are scaled up from laboratory techniques, often employing continuous flow reactors for improved efficiency.
Case Studies
Case Study 1: Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. In vitro studies showed that modifications to the nitro groups can enhance binding affinity to target enzymes, suggesting potential therapeutic applications.
Case Study 2: Synthesis of Complex Organic Molecules
A study highlighted the successful use of this compound as an intermediate in synthesizing novel compounds with antimicrobial properties. The compound's reactivity facilitated the formation of new derivatives that exhibited enhanced biological activity against specific bacterial strains.
Mechanism of Action
The mechanism of action of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This makes the compound highly reactive towards nucleophilic attack, leading to various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between Methyl (2-fluoro-4,6-dinitrophenoxy)acetate and related compounds:
Biological Activity
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, a compound with the CAS number 1206087-01-5, has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and two nitro groups attached to a phenoxyacetate moiety. The molecular formula is C10H8F2N2O5, indicating a complex structure that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification process in organisms. This inhibition can lead to altered metabolic rates and potentially toxic accumulation of substances.
- Cellular Signaling Modulation : The compound may affect cellular signaling pathways that regulate inflammation and oxidative stress responses. It is hypothesized that it could influence gene expression related to these processes.
Biological Activity
The biological activities associated with this compound include:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of nitro groups is often linked to increased antibacterial activity due to their ability to generate reactive nitrogen species .
- Anticancer Potential : Research indicates that derivatives of dinitrophenyl compounds can induce apoptosis in cancer cells. This is achieved through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic factors .
Case Studies
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound induced cytotoxicity at specific concentrations. The mechanism involved the upregulation of p53 and Bax mRNA levels while downregulating Bcl-2, suggesting a shift towards pro-apoptotic signaling pathways .
Data Tables
| Biological Activity | Effect Observed | Cell Type/Organism |
|---|---|---|
| Antimicrobial | Inhibition | Staphylococcus aureus |
| Antimicrobial | Inhibition | Escherichia coli |
| Cytotoxicity | Induced apoptosis | MCF-7 (breast cancer) |
| Cytotoxicity | Upregulation of p53 | HCT116 (colon cancer) |
Q & A
Q. What are the standard protocols for synthesizing Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves esterification of 2-fluoro-4,6-dinitrophenol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone). Key parameters include:
- Catalyst concentration : Higher acid catalyst concentrations (e.g., H₂SO₄) may accelerate esterification but risk side reactions like nitro group reduction .
- Reaction time : Prolonged reflux (4–6 hours) ensures complete conversion, monitored via TLC or HPLC.
- Workup : Precipitation in ice water followed by recrystallization (ethanol/water) improves purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Look for the methyl ester singlet (~δ 3.8 ppm) and aromatic protons (δ 8.0–8.5 ppm). The fluorine atom induces splitting in adjacent protons .
- ¹³C NMR : Confirm ester carbonyl (~δ 170 ppm) and nitro/fluoro-substituted aromatic carbons.
- IR : Strong NO₂ asymmetric stretching (~1530 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- Purity : Use HPLC with a C18 column (UV detection at 254 nm); retention time should match standards .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 10–100 µg/mL .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. The nitro groups may act as electron-withdrawing moieties, enhancing DNA intercalation .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the nitration of the parent phenolic precursor?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to compute electrostatic potential maps. Nitro groups preferentially occupy positions para and meta to fluorine due to electron-withdrawing effects .
- Hammett constants : Fluorine (σₚ = +0.06) directs nitration to the 4- and 6-positions via resonance and inductive effects .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
Q. What role do fluorine and nitro groups play in intermolecular interactions during crystallization?
Methodological Answer:
- X-ray crystallography : Fluorine’s high electronegativity facilitates C–H···F hydrogen bonds, while nitro groups engage in π–π stacking.
- Hirshfeld surface analysis : Quantify interactions (e.g., F···H contacts contribute ~5% to crystal packing) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
